molecular formula C13H13NO4 B13915622 Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate

Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate

Cat. No.: B13915622
M. Wt: 247.25 g/mol
InChI Key: UABPWFVHBKFDGO-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate typically involves the reaction of indolizine derivatives with dioxolane compounds under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate is unique due to its specific combination of the indolizine and dioxolane moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate

InChI

InChI=1S/C13H13NO4/c1-16-12(15)9-7-10-3-2-4-11(14(10)8-9)13-17-5-6-18-13/h2-4,7-8,13H,5-6H2,1H3

InChI Key

UABPWFVHBKFDGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=C1)C=CC=C2C3OCCO3

Origin of Product

United States

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